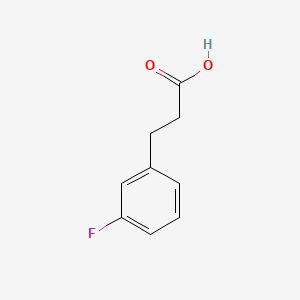

3-(3-Fluorophenyl)propionic acid

Description

The exact mass of the compound 3-(3-Fluorophenyl)propionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(3-Fluorophenyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorophenyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLMRADOKLXLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372094 | |

| Record name | 3-(3-Fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-45-7 | |

| Record name | 3-(3-Fluorophenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(3-Fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Fluorophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Fluorophenyl)propionic acid chemical properties

An In-depth Technical Guide to 3-(3-Fluorophenyl)propionic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)propionic acid, a versatile chemical intermediate with significant applications in pharmaceutical development, materials science, and agrochemical synthesis. We will delve into its core chemical and physical properties, explore established synthesis methodologies, and analyze its reactivity. Furthermore, this guide will detail its role as a crucial building block in the creation of complex molecules, particularly anti-inflammatory and analgesic agents, and provide standardized protocols for its handling and use in common laboratory reactions. This document is intended for researchers, chemists, and professionals in the field of drug discovery and chemical synthesis.

Introduction: The Significance of a Fluorinated Synthon

3-(3-Fluorophenyl)propionic acid, also known as 3-Fluorohydrocinnamic acid, is an aromatic carboxylic acid that has garnered considerable interest as a versatile building block, or synthon, in organic synthesis.[1] Its structure, featuring a propionic acid chain attached to a fluorinated phenyl ring, provides multiple reactive sites for chemical modification.[1][2]

The incorporation of a fluorine atom onto the phenyl ring is a key feature. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This makes 3-(3-Fluorophenyl)propionic acid a particularly valuable starting material in medicinal chemistry, where the strategic introduction of fluorine can enhance the therapeutic efficacy and pharmacokinetic profile of drug candidates.[1][2] Its utility extends beyond pharmaceuticals into the development of advanced polymers, coatings, and specialized agrochemicals.[2][4][5]

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of 3-(3-Fluorophenyl)propionic acid are summarized below. These data are critical for its appropriate handling, storage, and application in experimental design.

-

Synonyms: 3-Fluorohydrocinnamic acid, 3-Fluoro-benzenepropanoic acid[8][9]

-

Appearance: White to light yellow or brown crystalline powder.[2][6][9]

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 168.17 g/mol | [1][2] |

| Melting Point | 39 - 48 °C | [2][6][9][10] |

| Boiling Point | 119 °C @ 0.4 mmHg; 125 °C @ 10.5 mmHg | [2][9][11][10] |

| Density (Predicted) | 1.222 ± 0.06 g/cm³ | [9] |

| pKa (Predicted) | 4.59 ± 0.10 | [9][10] |

| Flash Point | 110 °C (230 °F) - closed cup | [9][11] |

| Solubility | Soluble in Methanol | [9][10] |

| logP (n-octanol/water) | 1.885 | [11] |

Synthesis and Reactivity

General Synthesis Route

A common and scalable method for synthesizing 3-(3-halogenophenyl)propionic acids involves the reaction of a benzyl chloride derivative with a malonic ester, followed by hydrolysis and decarboxylation.[12] This robust approach allows for the efficient construction of the core phenylpropionic acid scaffold.

The general workflow involves an initial nucleophilic substitution where the malonate anion displaces the chloride from 3-fluorobenzyl chloride. The resulting diester is then subjected to harsh hydrolytic conditions (e.g., concentrated acid) which serves two purposes: it hydrolyzes the ester groups to carboxylic acids and the high temperature promotes decarboxylation of the unstable malonic acid intermediate, yielding the final product.[12]

Caption: General synthesis workflow for 3-(3-Fluorophenyl)propionic acid.

Chemical Reactivity

The reactivity of 3-(3-Fluorophenyl)propionic acid is dominated by its two primary functional regions: the carboxylic acid group and the fluorinated aromatic ring.

-

Carboxylic Acid Group: This is the most reactive site. It readily undergoes standard carboxylic acid transformations, including:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Reaction with amines, often mediated by coupling agents like EDC or DCC, to form amides. This is fundamental to its use in peptide synthesis and bioconjugation.[1]

-

Reduction: Can be reduced to the corresponding alcohol, 3-(3-fluorophenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Acid Halide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, creating a highly reactive intermediate for further functionalization.

-

-

Aromatic Ring: The fluorinated phenyl ring is less reactive but can participate in electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator, meaning substitutions will be directed to the positions ortho and para to the fluorine, but the ring is less nucleophilic than benzene itself.

Applications in Research and Drug Development

This compound is a cornerstone intermediate in multiple scientific domains.[2]

-

Pharmaceutical Development: Its most prominent application is as a key intermediate in synthesizing pharmaceuticals.[2][4] It is particularly noted for its role in the development of novel anti-inflammatory and analgesic drugs.[1][2][4] The phenylpropionic acid scaffold is a well-known pharmacophore, and the addition of fluorine can enhance potency and improve metabolic resistance.[1] For instance, the related compound 3-(3-trifluoromethylphenyl) propionic acid is a crucial intermediate in the synthesis of Cinacalcet, a calcimimetic drug.[1][13]

-

Biochemical Research & Probes: The ability to derivatize the carboxylic acid allows for its use as a molecular probe.[4] By attaching it to other molecules, researchers can study enzyme activity and metabolic pathways, contributing to a deeper understanding of disease mechanisms.[1][4]

-

Agrochemicals and Materials Science: It serves as an intermediate in the production of agrochemicals like herbicides and fungicides.[1][2][4] In materials science, it is used in the formulation of advanced polymers and coatings, where its structure can contribute to improved durability and performance.[1][2][4]

-

Analytical Chemistry: Due to its stable and well-characterized nature, it is employed as a standard reference material in analytical techniques like chromatography and mass spectrometry to ensure accurate and reliable results.[2][4]

Experimental Protocol: Protein Bioconjugation

A common application of such a molecule in drug development is its conjugation to a protein, for example, to act as a hapten for antibody generation or to modify a protein's function. This is typically achieved by activating the carboxylic acid to form an N-Hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (like lysine residues) on the protein surface.[1]

Objective: To covalently attach 3-(3-Fluorophenyl)propionic acid to a model protein (e.g., Bovine Serum Albumin, BSA).

Step-by-Step Methodology

-

Activation of Carboxylic Acid:

-

Dissolve 10 mg of 3-(3-Fluorophenyl)propionic acid in 1 mL of a suitable anhydrous organic solvent (e.g., Dimethylformamide, DMF).

-

Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to form the N-succinimidyl 3-(3-fluorophenyl)propanoate active ester.

-

-

Conjugation to Protein:

-

Prepare a solution of the protein (e.g., BSA) in a suitable buffer with a pH of 7.2-8.5 (e.g., Phosphate-Buffered Saline, PBS). The concentration will depend on the specific protein.

-

Slowly add a calculated molar excess of the activated NHS ester solution from Step 1 to the protein solution while gently stirring. The molar ratio of NHS ester to protein will determine the degree of modification and must be optimized empirically.[1]

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to consume any unreacted NHS ester.

-

-

Purification:

-

Remove unreacted small molecules and byproducts from the protein conjugate using dialysis or a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Caption: Workflow for protein conjugation via NHS ester activation.

Safety and Handling

Proper handling of 3-(3-Fluorophenyl)propionic acid is essential to ensure laboratory safety. The compound presents several hazards.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid formation of dust.[11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[9][11][10]

-

-

First Aid:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

If Swallowed: Call a poison center or doctor if you feel unwell.[8]

-

Conclusion

3-(3-Fluorophenyl)propionic acid is a high-value chemical intermediate whose utility is rooted in its dual functionality and the strategic placement of a fluorine atom. Its established synthesis routes and predictable reactivity make it a reliable tool for chemists. Its primary impact lies in the pharmaceutical industry, where it serves as a foundational element in the design of new therapeutics with potentially enhanced properties. As research continues to push the boundaries of medicinal chemistry and materials science, the demand for well-characterized and versatile synthons like 3-(3-Fluorophenyl)propionic acid is expected to grow, solidifying its role as a key enabler of chemical innovation.

References

-

3-(3-Fluorophenyl)propionic acid - High purity | EN. Georganics. [Link]

-

Thermophysical Properties of 3-(3-Fluorophenyl)propionic acid. Chemcasts. [Link]

-

3-(3-Fluorophenyl)propionic acid. goods.com. [Link]

-

3-(3-FLUOROPHENYL)PROPIONIC ACID Two Chongqing Chemdad Co. ,Ltd. chemdad.com. [Link]

-

3-(3-Fluorophenyl)propionic acid. goods.com. [Link]

- CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.

-

The Role of Fluorinated Amino Acids in Modern Drug Design: A Focus on R-3-Amino-3-(4-fluorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. hurawalhi.com [hurawalhi.com]

- 5. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 6. 3-(3-Fluorophenyl)propionic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. chem-casts.com [chem-casts.com]

- 8. 3-(3-Fluorophenyl)propionic acid - High purity | EN [georganics.sk]

- 9. 3-(3-FLUOROPHENYL)PROPIONIC ACID | 458-45-7 [amp.chemicalbook.com]

- 10. 3-(3-FLUOROPHENYL)PROPIONIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 12. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 13. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(3-Fluorophenyl)propionic Acid (CAS 458-45-7): Properties, Synthesis, and Applications in Modern Research

Executive Summary: 3-(3-Fluorophenyl)propionic acid, CAS number 458-45-7, is a fluorinated aromatic carboxylic acid that has emerged as a highly versatile building block in various scientific domains. Its strategic incorporation of a fluorine atom onto the phenyl ring significantly modulates its physicochemical properties, enhancing its utility as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis methodologies, core applications with mechanistic insights, and essential experimental protocols for its handling and analysis.

Introduction: The Significance of a Fluorinated Synthon

In the landscape of organic synthesis, 3-(3-Fluorophenyl)propionic acid is recognized as a valuable synthon, or building block.[1] Its structure is composed of a carboxylic acid functional group, which allows for a wide range of chemical transformations such as amidation, esterification, and reduction, and a fluorinated phenyl ring.[1] The presence of the fluorine atom is not a trivial substitution; it imparts unique properties to the molecule and its derivatives, including altered lipophilicity, enhanced metabolic stability, and modified binding affinities to biological targets. These characteristics make it a compound of significant interest, particularly in medicinal chemistry for the development of novel therapeutic agents.[1][2]

Physicochemical and Spectroscopic Properties

The fundamental properties of 3-(3-Fluorophenyl)propionic acid are summarized below. Understanding these parameters is critical for its appropriate handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 458-45-7 | [1][2][3][4] |

| Molecular Formula | C₉H₉FO₂ | [1][2][3] |

| Molecular Weight | 168.17 g/mol | [2][5] |

| Appearance | Light yellow to brown powder or crystal | [2][5] |

| Melting Point | 41 - 47 °C | [2][4][5][6][7] |

| Boiling Point | 119 °C at 0.4 mmHg; 125 °C at 10.5 mmHg | [2][5] |

| IUPAC Name | 3-(3-fluorophenyl)propanoic acid | [3] |

| InChI Key | UBLMRADOKLXLCD-UHFFFAOYSA-N | [1][3] |

| Solubility | Soluble in Methanol | [5] |

| Storage Temperature | Room Temperature, sealed in a dry place | [5] |

Synthesis and Manufacturing Pathways

The synthesis of 3-(3-Fluorophenyl)propionic acid can be achieved through various routes, ranging from traditional organic chemistry methods to modern biocatalytic approaches.

Chemical Synthesis: The Malonic Ester Route

A common and scalable method for preparing 3-(3-halogenophenyl)propionic acids involves the use of a benzyl chloride derivative and a malonic ester.[8] This multi-step process leverages classical organic reactions to construct the carbon skeleton and subsequently refine it to the target molecule.

The general workflow is as follows:

-

Alkylation: A 3-fluorobenzyl chloride is reacted with a malonic ester (e.g., diethyl malonate) in the presence of a base to form a substituted malonate.[8]

-

Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed to a dicarboxylic acid, which, upon heating, undergoes decarboxylation to yield the final 3-(3-Fluorophenyl)propionic acid product.[8]

Biocatalytic and Chemo-Enzymatic Approaches

Emerging trends in green chemistry have led to the exploration of biocatalytic methods for synthesizing fluorinated compounds.[1] Whole-cell biotransformations, particularly using robust microorganisms like those from the Rhodococcus genus, offer a promising alternative.[1] These biological systems can perform specific chemical transformations under mild conditions, often with high selectivity and reduced environmental impact. Research into engineered E. coli for producing other fluorinated acids further suggests that such biocatalytic strategies are a viable and innovative frontier for the synthesis of this compound and its derivatives.[1]

Core Applications and Mechanistic Insights

3-(3-Fluorophenyl)propionic acid serves as a foundational component in several key areas of research and development.

Pharmaceutical Development

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][2][9] The fluorophenyl moiety is known to enhance the therapeutic efficacy of drug candidates.[1]

-

Mechanism of Action: While the compound itself is an intermediate, its derivatives often target specific enzymes or receptors. For example, docking studies of analogous structures have shown preferential binding and inhibition of cyclooxygenase-2 (COX-2), an enzyme directly involved in the synthesis of prostaglandins that mediate inflammation and pain.[1]

-

Structural Analogy to Approved Drugs: The phenylpropionic acid scaffold is crucial in medicinal chemistry. For instance, the closely related compound 3-(3-trifluoromethylphenyl) propionic acid is a vital intermediate in the synthesis of Cinacalcet, a calcimimetic drug used to treat secondary hyperparathyroidism.[1][10] This underscores the pharmacological importance of this structural class.

Agrochemical and Material Science

Beyond pharmaceuticals, this compound is utilized in:

-

Agrochemical Chemistry: It serves as a precursor for creating active ingredients in herbicides and fungicides, contributing to effective pest management solutions.[1][2][9]

-

Material Science: It is used in the formulation of advanced polymers and coatings, where its unique structure can improve performance and durability.[1][2][9]

Advanced Research Applications

-

Peptide Synthesis: Amino-functionalized derivatives, such as 3-amino-3-(3-fluorophenyl)propionic acid, can be incorporated into peptide chains.[1] The fluorinated moiety can influence peptide folding, increase resistance to proteolytic degradation, and enhance membrane permeability, making it a valuable tool for designing novel peptides with improved therapeutic properties.[1]

-

Biochemical Probes: Researchers use the compound and its derivatives to study enzyme activity and metabolic pathways, aiding in the elucidation of disease mechanisms.[1][9]

-

Analytical Standard: In analytical chemistry, it is employed as a reference standard for chromatography and mass spectrometry to ensure the accuracy and reliability of analytical methods.[1][2][9]

Experimental Protocols

Adherence to proper experimental procedures is paramount for safety and for generating reliable scientific data.

Quality Control: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for verifying the purity of a 3-(3-Fluorophenyl)propionic acid sample. This is a self-validating system as the results (e.g., peak purity, retention time) must be consistent with a certified reference standard.

-

Standard Preparation: Accurately weigh approximately 10 mg of a certified 3-(3-Fluorophenyl)propionic acid reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the batch of material to be tested.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

-

Gradient: Start at 30% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to 30% A and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks, and its identity is confirmed by comparing its retention time to that of the reference standard.

Safety, Handling, and Storage

3-(3-Fluorophenyl)propionic acid must be handled with appropriate care in a laboratory setting.

Hazard Identification:

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [11] |

| H312 | Harmful in contact with skin | [11] |

| H315 | Causes skin irritation | [11] |

| H318 | Causes serious eye damage | [11] |

| H332 | Harmful if inhaled | [11] |

| H335 | May cause respiratory irritation | [11] |

Safe Handling Protocol:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust.[4] Wash hands thoroughly after handling.[4]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store at room temperature.[5]

-

Spill Response: In case of a spill, evacuate the area. Use personal protective equipment.[4] Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[4] Do not let the product enter drains.[4]

-

Disposal: Dispose of contents and container to a hazardous or special waste collection point in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

3-(3-Fluorophenyl)propionic acid is more than a simple chemical intermediate; it is an enabling tool for innovation. Its strategic design allows chemists to introduce fluorine into complex molecules, thereby enhancing their biological and material properties. The continued exploration of this compound and its derivatives, particularly through sustainable biocatalytic synthesis routes and novel applications in peptide and polymer chemistry, is expected to yield significant advancements across the life sciences and material science sectors.[1] As research progresses, this versatile synthon will undoubtedly play a continued role in the development of next-generation therapeutics and high-performance materials.

References

-

American Custom Chemicals Corporation. (n.d.). 3-(3-Fluorophenyl)propionic acid. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 3-(3-Fluorophenyl)propionic acid. Retrieved from [Link]

-

Chemcasts. (n.d.). 3-(3-Fluorophenyl)propionic acid Properties vs Pressure. Retrieved from [Link]

-

Georganics. (n.d.). 3-(3-Fluorophenyl)propionic acid - High purity. Retrieved from [Link]

-

Chemdad. (n.d.). 3-(3-FLUOROPHENYL)PROPIONIC ACID. Retrieved from [Link]

- Google Patents. (2009). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

ChemWhat. (n.d.). 3-(3-FLUOROPHENYL)PROPIONIC ACID CAS#: 458-45-7. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 3-(3-Fluorophenyl)propionic acid, 97% | 458-45-7. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Retrieved from [Link]

- Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.

-

BASF. (2023). Safety data sheet. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem-casts.com [chem-casts.com]

- 4. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 5. 3-(3-FLUOROPHENYL)PROPIONIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemwhat.com [chemwhat.com]

- 7. jk-sci.com [jk-sci.com]

- 8. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 9. hurawalhi.com [hurawalhi.com]

- 10. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 11. 3-(3-Fluorophenyl)propionic acid - High purity | EN [georganics.sk]

- 12. download.basf.com [download.basf.com]

3-(3-Fluorophenyl)propionic acid molecular weight

An In-depth Technical Guide to 3-(3-Fluorophenyl)propionic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)propionic acid (CAS No. 458-45-7), a pivotal chemical intermediate in various scientific sectors. With a molecular weight of 168.17 g/mol , this fluorinated aromatic carboxylic acid is a versatile building block, or synthon, extensively utilized in organic synthesis.[1] The strategic incorporation of a fluorine atom onto the phenyl ring significantly enhances the compound's reactivity and selectivity, while also conferring desirable pharmacological characteristics to its derivatives.[1][2] This guide details its physicochemical properties, presents a validated synthesis protocol, explores its primary applications in pharmaceutical development, agrochemical formulation, and material science, and outlines standard analytical and safety procedures. It is intended as an essential resource for researchers, chemists, and professionals in drug development seeking to leverage the unique attributes of this compound.

Introduction: The Strategic Importance of Fluorination

3-(3-Fluorophenyl)propionic acid is a specialized chemical synthon whose value is fundamentally derived from the presence and position of the fluorine atom on its phenyl ring.[1] In medicinal chemistry, the introduction of fluorine is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small atomic radius can alter electron distribution, increase lipophilicity, and block metabolic pathways, often leading to enhanced biological activity, metabolic stability, and bioavailability of drug candidates.[3]

Consequently, 3-(3-Fluorophenyl)propionic acid has emerged as a crucial precursor in the synthesis of advanced pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, where it can improve therapeutic profiles.[1][2][4] Beyond pharmaceuticals, its unique reactivity makes it a valuable intermediate in the production of high-performance agrochemicals and specialty polymers.[1][2][5]

Physicochemical Properties

The fundamental properties of 3-(3-Fluorophenyl)propionic acid are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 168.17 g/mol | [2][6][7] |

| Molecular Formula | C₉H₉FO₂ | [2][6][8] |

| CAS Number | 458-45-7 | [2][6][7][8] |

| Appearance | Light yellow to brown powder or crystal | [2] |

| Melting Point | 41 - 47 °C | [2][6][8][9] |

| Boiling Point | 119 °C @ 0.4 mmHg; 270.6 °C @ 760 mmHg | [2][6] |

| Purity | ≥ 97% (GC) | [2] |

| Solubility | Soluble in Methanol | [9] |

| SMILES | O=C(O)CCc1cccc(F)c1 | [10] |

| InChI Key | UBLMRADOKLXLCD-UHFFFAOYSA-N | [6][10] |

Synthesis Protocol: Malonic Ester Pathway

The synthesis of 3-(3-halogenophenyl)propionic acids is efficiently achieved through a multi-step process starting from a substituted benzyl chloride and a malonic ester. This pathway is advantageous due to the high availability of the starting materials and robust reaction conditions, leading to good yields.

Experimental Protocol

The following protocol is adapted from established methodologies for the synthesis of 3-(3-Fluorophenyl)propionic acid.[11]

Step 1: Alkylation of Malonic Ester

-

In a 500 mL glass reaction vessel equipped with a stirrer and thermometer, combine a solution of sodium ethoxide in ethanol.

-

To this solution, add diethyl malonate dropwise while maintaining the temperature below 30 °C.

-

After the addition is complete, introduce 3-fluorobenzyl chloride.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize with a dilute acid. Extract the product, 2-(3-fluorobenzyl) diethyl malonate, using an organic solvent like ethyl acetate.

Step 2: Hydrolysis and Decarboxylation

-

Combine the crude product from Step 1 in the reaction vessel with a 36% solution of concentrated hydrochloric acid, added dropwise to control the exothermic reaction.[11]

-

Add ethyl acetate to the mixture and stir for 10 minutes before allowing the layers to separate.[11]

-

Isolate the organic layer and remove the ethyl acetate via distillation.

-

Heat the remaining oil to approximately 150 °C for 1 hour to facilitate decarboxylation.[11]

-

Cool the reaction mixture to 80 °C.

Step 3: Product Isolation and Purification

-

Add petroleum ether to the cooled mixture to precipitate the crude product.[11]

-

Filter the solid at room temperature.

-

Dry the filter cake to yield the final product, 3-(3-Fluorophenyl)propionic acid. The reported purity is typically >95%.[11]

Synthesis Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 6. echemi.com [echemi.com]

- 7. 3-(3-Fluorophenyl)propionic acid - High purity | EN [georganics.sk]

- 8. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 9. 3-(3-FLUOROPHENYL)PROPIONIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. chem-casts.com [chem-casts.com]

- 11. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

3-(3-Fluorophenyl)propionic acid IUPAC name

An In-Depth Technical Guide to 3-(3-Fluorophenyl)propanoic Acid: Properties, Synthesis, and Applications in Modern Research

Introduction

3-(3-Fluorophenyl)propanoic acid is an aromatic carboxylic acid that has garnered significant attention in the scientific community. Its structure, featuring a fluorinated phenyl group, makes it a versatile building block, or synthon, in organic synthesis.[1] The strategic placement of a fluorine atom—the most electronegative element—on the phenyl ring enhances the molecule's reactivity, selectivity, and often imparts favorable pharmacological properties to its derivatives.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthesis methodologies, key applications, analytical techniques, and safety protocols. The insights herein are designed to explain the causality behind experimental choices, offering a field-proven perspective on leveraging this valuable compound.

Physicochemical Properties and Identification

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical characteristics. The fluorine atom in 3-(3-Fluorophenyl)propanoic acid creates a stable C-F bond and alters the electronic distribution of the aromatic ring, which can influence its interaction with biological targets and its behavior in chemical reactions.

Table 1: Core Properties and Identifiers of 3-(3-Fluorophenyl)propanoic Acid

| Property | Value | Source(s) |

| IUPAC Name | 3-(3-fluorophenyl)propanoic acid | [4][5] |

| CAS Number | 458-45-7 | [2][6][7] |

| Molecular Formula | C₉H₉FO₂ | [2][4] |

| Molecular Weight | 168.17 g/mol | [2] |

| Appearance | Light yellow to brown or white powder/crystal | [2][6][8] |

| Melting Point | 41 - 48 °C | [2][4][6][8] |

| Boiling Point | 119 - 125 °C (at reduced pressure) | [2][6][8] |

| Solubility | Soluble in methanol | [6][8] |

| SMILES | O=C(O)CCc1cccc(F)c1 | [5] |

| InChI Key | UBLMRADOKLXLCD-UHFFFAOYSA-N | [4][5] |

Synthesis Methodologies

The reliable synthesis of 3-(3-Fluorophenyl)propanoic acid is crucial for its application in research and development. A common and effective method involves a malonic ester synthesis pathway, starting from a 3-fluorobenzyl halide. This multi-step process is favored for its high yields and adaptability.

Experimental Protocol: Malonic Ester Synthesis

This protocol is adapted from established principles of organic synthesis, such as those outlined in patent literature for similar halogenated phenylpropionic acids.[9]

Step 1: Formation of the Malonate Adduct

-

In a reaction vessel equipped with a stirrer and thermometer, a solution of a malonic ester (e.g., diethyl malonate) is prepared in a suitable solvent like ethanol.

-

A strong base, such as sodium ethoxide, is added to deprotonate the α-carbon of the malonic ester, forming a nucleophilic enolate. The choice of an alkoxide base corresponding to the ester's alcohol group prevents transesterification.

-

3-Fluorobenzyl chloride is added dropwise to the solution. The reaction is typically maintained at a controlled temperature to prevent side reactions. The enolate undergoes nucleophilic substitution (SN2) on the benzyl chloride, forming diethyl 2-(3-fluorobenzyl)malonate.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

Step 2: Hydrolysis and Decarboxylation

-

The resulting diethyl 2-(3-fluorobenzyl)malonate is hydrolyzed by adding a strong acid, such as concentrated hydrochloric acid.[9] This converts the two ester groups into carboxylic acids.

-

The mixture is heated. The heat facilitates the hydrolysis and, crucially, induces the decarboxylation of the resulting malonic acid derivative. One of the two carboxylic acid groups is eliminated as carbon dioxide.

-

This step yields the final product, 3-(3-Fluorophenyl)propanoic acid.

Step 3: Purification

-

After cooling, the product may be extracted using an organic solvent like ethyl acetate.[9]

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a solvent system like an ethyl acetate/petroleum ether mixture, to yield the final product with high purity.[9]

Synthesis Workflow Diagram

Caption: Conceptual diagram of COX enzyme inhibition by a drug derivative.

Agrochemical and Materials Science Applications

In agricultural chemistry, this compound serves as a precursor for developing effective herbicides and fungicides. [1][2][10]In materials science, it is used in formulating advanced polymers and coatings, where its unique properties can contribute to improved thermal stability and durability. [1][2][10]

Analytical Characterization

Ensuring the purity and identity of 3-(3-Fluorophenyl)propanoic acid is paramount for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Analytical Techniques for Quality Control

| Technique | Purpose | Expected Observations |

| Gas Chromatography (GC) | Purity assessment and quantification. | A major peak corresponding to the compound, with purity typically ≥96-97%. [2][4] |

| Titration | Assay of the carboxylic acid functional group. | Acid-base titration can confirm the concentration of the acidic moiety. [4] |

| Infrared (IR) Spectroscopy | Functional group identification. | Expect strong absorption bands around 1700 cm⁻¹ (C=O stretch of the carboxylic acid) and in the 1000-1350 cm⁻¹ region (C-F stretching). [11] |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis. | The molecular ion peak should correspond to the compound's molecular weight (168.17 g/mol ). |

| Melting Point Analysis | Purity assessment. | A sharp melting point range (e.g., 41-48 °C) is indicative of high purity. [2][4] |

Safety, Handling, and Storage

Proper handling and storage are critical due to the hazardous nature of 3-(3-Fluorophenyl)propanoic acid.

Hazard Identification

According to safety data sheets, the compound is classified as:

-

Harmful if swallowed. [8][12]* Causes skin irritation. [8][12]* Causes serious eye damage. [8][12]* May cause respiratory irritation. [8][12]

Safe Handling and Storage Protocol

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors. [13]Eyewash stations and safety showers should be readily accessible. [14]2. Personal Protective Equipment (PPE) :

-

Handling Procedures : Avoid contact with skin, eyes, and clothing. [13]Avoid the formation of dust. [13]Wash hands thoroughly after handling. [12]4. Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. [13]Store locked up. [12][13]5. First Aid Measures :

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [13] * In case of skin contact : Wash off with soap and plenty of water. [13] * If inhaled : Move the person into fresh air. [13] * If swallowed : Rinse mouth with water and consult a physician. [13]

-

Conclusion

3-(3-Fluorophenyl)propanoic acid is a chemical intermediate of significant value in both academic and industrial research. Its fluorinated structure provides a unique handle for chemists to design novel molecules with enhanced properties. From the synthesis of life-saving pharmaceuticals to the development of advanced materials, its applications are diverse and impactful. A comprehensive understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to unlock its full potential.

References

-

3-(3-Fluorophenyl)propionic acid. Generic Medicine. [Link]

-

3-(2-Fluorophenyl)propionic acid - SAFETY DATA SHEET. Acros Organics. [Link]

- CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

-

The Growing Demand for Fluorinated Propionic Acid Derivatives in Pharma R&D. Pharmaffiliates. [Link]

-

3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128. PubChem. [Link]

-

Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.

-

3-(3-FLUOROPHENYL)PROPIONIC ACID. Two Chongqing Chemdad Co., Ltd. [Link]

-

3-(3-FLUOROPHENYL)PROPIONIC ACID CAS#: 458-45-7. ChemWhat. [Link]

-

Thermophysical Properties of 3-(3-Fluorophenyl)propionic acid. Chemcasts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-(3-Fluorophenyl)propionic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. chem-casts.com [chem-casts.com]

- 6. 3-(3-FLUOROPHENYL)PROPIONIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 3-(3-FLUOROPHENYL)PROPIONIC ACID | 458-45-7 [amp.chemicalbook.com]

- 9. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 10. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. echemi.com [echemi.com]

- 13. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 3-(3-Fluorophenyl)propionic Acid

Foreword: From Structural Analogy to Mechanistic Insight

In the landscape of modern drug discovery and chemical biology, the journey from a simple chemical entity to a well-understood biological modulator is one of rigorous investigation and informed hypothesis. 3-(3-Fluorophenyl)propionic acid, a fluorinated derivative of phenylpropionic acid, stands as a compelling subject of such a journey. While extensively utilized as a versatile chemical synthon in the synthesis of a variety of pharmaceutical agents, its intrinsic biological activities remain a subject of inferred mechanism rather than direct, exhaustive characterization.[1][2] This guide, therefore, adopts the perspective of a senior application scientist, synthesizing established principles of medicinal chemistry and pharmacology to propose a putative mechanism of action for 3-(3-Fluorophenyl)propionic acid. We will delve into the foundational role of its core structure as an arylpropionic acid, a class renowned for its anti-inflammatory properties, and critically analyze the influence of the meta-positioned fluorine atom—a strategic modification known to profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] This document is structured not as a definitive statement of fact, but as a roadmap for the researcher, providing the theoretical framework and practical methodologies to systematically investigate and validate the biological activities of this intriguing molecule.

Part 1: The Inferred Mechanism of Action - A Hypothesis Rooted in Structure

The primary hypothesis for the mechanism of action of 3-(3-Fluorophenyl)propionic acid is centered on its structural classification as an arylpropionic acid. This class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, predominantly exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7]

The Cyclooxygenase (COX) Pathway: The Principal Target

The cyclooxygenase enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[8] Prostaglandins are key mediators of inflammation, pain, and fever. The anti-inflammatory and analgesic effects of arylpropionic acids are primarily attributed to their ability to block the active site of COX enzymes, thereby preventing prostaglandin synthesis.[8] Given the structural similarity, it is highly probable that 3-(3-Fluorophenyl)propionic acid also interacts with and inhibits COX-1 and COX-2.

Below is a conceptual diagram of the arachidonic acid cascade and the inhibitory role of arylpropionic acids.

Caption: Inhibition of the Cyclooxygenase Pathway by Arylpropionic Acids.

The Influence of 3-Fluoro Substitution: A Game of Electronegativity and Stability

The introduction of a fluorine atom at the meta-position of the phenyl ring is a deliberate and impactful modification. The high electronegativity of fluorine can significantly alter the electronic distribution of the molecule, which can, in turn, influence its binding affinity to target proteins.[3][9][10] Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1][4][11] This "metabolic blocking" can lead to a longer biological half-life and enhanced bioavailability compared to its non-fluorinated counterpart.[1][4]

The strategic placement of fluorine can also modulate the acidity of the carboxylic acid moiety, a key functional group for the activity of many NSAIDs. These subtle yet significant alterations in physicochemical properties are central to the rationale behind using fluorinated analogs in drug design.[3][12]

Part 2: Experimental Validation - A Practical Guide

To transition from a hypothesized mechanism to empirical evidence, a series of well-defined experimental protocols are necessary. The following sections outline the key assays for investigating the anti-inflammatory and potential neuropharmacological activities of 3-(3-Fluorophenyl)propionic acid.

In Vitro Assessment of COX Inhibition

The cornerstone of validating the proposed mechanism is to directly measure the inhibitory activity of 3-(3-Fluorophenyl)propionic acid against COX-1 and COX-2 enzymes.

Experimental Protocol: ELISA-based COX Inhibition Assay [13][14]

This protocol describes the measurement of prostaglandin E2 (PGE2) production as an indicator of COX activity.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

3-(3-Fluorophenyl)propionic acid (test compound)

-

Known COX inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) as positive controls

-

PGE2 ELISA kit

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare a stock solution of 3-(3-Fluorophenyl)propionic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC50 value.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or control at various concentrations.

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

| Parameter | Description |

| Enzyme Source | Recombinant human COX-1 and COX-2 |

| Substrate | Arachidonic Acid |

| Endpoint | Prostaglandin E2 (PGE2) levels |

| Detection Method | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Primary Outcome | IC50 values for COX-1 and COX-2 inhibition |

Cellular Assays for Anti-inflammatory Activity

To assess the compound's activity in a more biologically relevant context, cellular assays are employed.

Experimental Protocol: Lipopolysaccharide (LPS)-induced Pro-inflammatory Cytokine Production in Macrophages

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

3-(3-Fluorophenyl)propionic acid

-

ELISA kits for TNF-α and IL-6

-

Cell culture medium and reagents

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate conditions.

-

Treatment: Pre-treat the cells with various concentrations of 3-(3-Fluorophenyl)propionic acid for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate for 24 hours.

-

Cytokine Measurement: Collect the cell supernatant and measure the levels of the pro-inflammatory cytokines TNF-α and IL-6 using specific ELISA kits.

-

Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.

Evaluation of Metabolic Stability

The impact of the fluorine substitution on the compound's metabolic stability is a critical parameter to assess.[1]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes [1]

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system

-

3-(3-Fluorophenyl)propionic acid

-

Control compounds with known metabolic stability

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: In a 96-well plate, combine liver microsomes, phosphate buffer, and the test compound.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

-

Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the in vitro half-life (t1/2).

Caption: Workflow for an in vitro metabolic stability assay.

Neuropharmacological Screening: Exploring Broader Activities

Given that fluorinated compounds are often designed for central nervous system (CNS) activity due to improved blood-brain barrier penetration, it is prudent to explore the neuropharmacological profile of 3-(3-Fluorophenyl)propionic acid.[8]

Experimental Protocol: A Tiered Approach to Neuropharmacological Screening [15][16]

A battery of in vivo tests in rodent models can provide initial insights into potential CNS effects.

Tier 1: General Behavioral Screen

-

Open Field Test: To assess locomotor activity and anxiety-like behavior.

-

Rotarod Test: To evaluate motor coordination.

Tier 2: Specific Behavioral Models

-

Elevated Plus Maze: For a more specific assessment of anxiety.

-

Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like effects.

-

Hot Plate Test: To evaluate central analgesic activity.

These screens can help to identify any unforeseen neurotropic activities of the compound, providing a more complete biological profile.

Part 3: Data Interpretation and Future Directions

The collective data from these experiments will provide a robust, multi-faceted understanding of the mechanism of action of 3-(3-Fluorophenyl)propionic acid.

Interpreting the Results:

-

Potent and selective COX-2 inhibition coupled with reduced pro-inflammatory cytokine production would strongly support the hypothesis of an NSAID-like anti-inflammatory mechanism.

-

A longer in vitro half-life compared to its non-fluorinated analog would validate the role of the fluorine atom in enhancing metabolic stability.

-

Any significant findings in the neuropharmacological screens would open new avenues of investigation into the compound's potential applications beyond inflammation.

Future Research:

Should the initial hypotheses be validated, further studies could include:

-

X-ray crystallography of the compound bound to COX enzymes to elucidate the precise binding interactions.

-

In vivo animal models of inflammation (e.g., carrageenan-induced paw edema) to confirm anti-inflammatory efficacy.

-

Pharmacokinetic studies in animal models to determine the in vivo half-life, distribution, and clearance.

Conclusion

While 3-(3-Fluorophenyl)propionic acid is predominantly recognized as a synthetic building block, its structural characteristics strongly suggest a plausible and testable mechanism of action centered on the inhibition of cyclooxygenase enzymes. The strategic inclusion of a fluorine atom is hypothesized to enhance its metabolic stability and potentially modulate its biological activity. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate these hypotheses, moving from inferred mechanisms to validated biological functions. The outlined experimental protocols offer a clear path to elucidating the true pharmacological potential of this and similar fluorinated small molecules.

References

-

Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

-

Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

An ELISA method to measure inhibition of the COX enzymes. PubMed Central (PMC). Available at: [Link]

-

A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Available at: [Link]

-

Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate. Available at: [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central (PMC). Available at: [Link]

-

An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. Available at: [Link]

-

Neurobiological Applications of Small Molecule Screening. PubMed Central (PMC). Available at: [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central (PMC). Available at: [Link]

-

Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. Available at: [Link]

-

NEUROPHARMACOLOGICAL SCREENING TECHNIQUES FOR PHARMACEUTICALS: A REVIEW. Semantic Scholar. Available at: [Link]

-

Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor. National Center for Biotechnology Information. Available at: [Link]

-

Neuronal Organoid Engineering and Disease-Focused High-Throughput Neuropharmacology: Advances, Limitations, and Translational Strategies. ACS Publications. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Available at: [Link]

-

Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. ijpsr.com [ijpsr.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 15. NEUROPHARMACOLOGICAL SCREENING TECHNIQUES FOR PHARMACEUTICALS: A REVIEW | Semantic Scholar [semanticscholar.org]

- 16. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Fluorophenyl)propionic Acid Derivatives and Analogs

Introduction: The Strategic Importance of the 3-(3-Fluorophenyl)propionic Acid Scaffold

In the landscape of modern medicinal chemistry and materials science, the 3-(3-fluorophenyl)propionic acid scaffold has emerged as a versatile and highly valuable building block.[1][2] Its utility stems from a unique combination of structural features: a flexible propionic acid linker, a modifiable carboxylic acid group, and a strategically fluorinated phenyl ring. The incorporation of a fluorine atom at the meta-position is a key design element, altering the electrostatic potential of the phenyl ring and often enhancing metabolic stability and binding affinity to biological targets.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies for creating derivatives, explores the known biological activities and therapeutic potential, and details the analytical techniques required for characterization and quality control. The content is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to innovate within this promising chemical space. The applications for these derivatives are broad, ranging from the development of anti-inflammatory and analgesic drugs to the creation of advanced polymers and agrochemicals.[2][3]

Synthetic Strategies and Methodologies

The synthesis of 3-(3-fluorophenyl)propionic acid and its analogs can be approached through several reliable routes. The choice of a specific pathway often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring or the propionic acid chain.

Core Synthesis: Established Routes

One common and effective method for preparing the core scaffold involves the hydrolysis and decarboxylation of a malonic ester derivative.[4] This classic approach offers high yields and purity.

A representative reaction scheme is as follows:

-

Step 1: Alkylation of Malonic Ester: 3-Fluorobenzyl halide is reacted with a dialkyl malonate (e.g., diethyl malonate) in the presence of a base like sodium ethoxide to form the corresponding substituted malonic ester.

-

Step 2: Hydrolysis and Decarboxylation: The resulting ester is then subjected to acidic hydrolysis (e.g., using concentrated HCl) and heated. This process hydrolyzes the ester groups to carboxylic acids and subsequently leads to the loss of one carboxyl group as carbon dioxide, yielding the final 3-(3-fluorophenyl)propionic acid.[4]

Another notable method is the reduction of the corresponding cinnamic acid derivative, 3-(3-fluorophenyl)cinnamic acid. This is often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is particularly useful when the cinnamic acid precursor is readily available.

Derivatization and Analog Development

The true power of the 3-(3-fluorophenyl)propionic acid scaffold lies in its capacity for extensive derivatization, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies.[1]

-

Carboxylic Acid Modifications: The carboxylic acid moiety is a prime site for modification.[1]

-

Amide Coupling: Formation of amides by reacting the carboxylic acid with various primary or secondary amines using standard coupling reagents (e.g., DCC, HATU) is a fundamental transformation. This is crucial for creating peptidomimetics and other bioactive molecules.[1]

-

Esterification: Reaction with alcohols under acidic conditions or using impelling agents like trifluoroacetic anhydride can produce a wide array of esters, which can act as prodrugs or modify the physicochemical properties of the parent compound.[1]

-

-

Amino Acid Analogs: The synthesis of 3-amino-3-(3-fluorophenyl)propionic acid introduces a chiral center and allows for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).[1][5] This enables the study of how this fluorinated, non-natural amino acid affects peptide structure and function.[1][5]

Logical Workflow for Synthesis and Derivatization

Sources

An In-depth Technical Guide to 3-(3-Fluorophenyl)propionic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)propionic acid is a fluorinated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structural features, namely the propionic acid moiety and the fluorine-substituted phenyl ring, make it a versatile building block for the synthesis of a wide array of more complex molecules.[3] The presence of the fluorine atom can significantly alter the physicochemical properties of the parent compound, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.[4]

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)propionic acid, including its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, known biological activities and mechanism of action, and a summary of its current and potential applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(3-Fluorophenyl)propionic acid is essential for its effective handling, storage, and application in research and development.

| Property | Value | Reference |

| CAS Number | 458-45-7 | [1] |

| Molecular Formula | C₉H₉FO₂ | [1] |

| Molecular Weight | 168.17 g/mol | [1] |

| Appearance | Light yellow to brown powder or crystal | [1] |

| Melting Point | 41 - 47 °C | [5][6] |

| Boiling Point | 119 °C at 0.4 mmHg; 125 °C at 14.0 hPa | [1][5] |

| Flash Point | 110 °C (closed cup) | [5] |

| Purity | ≥ 97% (GC) | [1] |

| log Pow (n-octanol/water) | 1.885 | [5] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [5] |

Synthesis and Purification

The synthesis of 3-(3-Fluorophenyl)propionic acid can be achieved through various synthetic routes. One common and effective method involves the reaction of a benzyl chloride derivative with a malonic ester.[7]

Synthesis Workflow

Caption: Synthetic workflow for 3-(3-Fluorophenyl)propionic acid.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method and provides a step-by-step guide for the preparation of 3-(3-Fluorophenyl)propionic acid.[7]

Step A: Synthesis of 2-(3-Fluorobenzyl) dimethyl malonate

-

To a 500ml glass reaction bottle equipped with a stirrer and thermometer, add 29.2g (0.2 mol) of 3-fluorobenzyl chloride.

-

Warm the reaction mixture to 40-50 °C.

-

Slowly add a solution of sodium methoxide in methanol.

-

After the addition is complete, maintain the reaction at this temperature for 1.5 hours.

-

Distill off the methanol.

-

Cool the residue to below 30 °C and add 80ml of water.

-

Stir for 10 minutes, then allow the layers to separate for 20 minutes.

-

The lower oily layer is collected and unreacted dimethyl malonate is removed under high vacuum to yield 2-(3-fluorobenzyl) dimethyl malonate.

Step B: Saponification to 2-(3-Fluorobenzyl) propanedioic acid disodium salt

-

In a 500ml glass reaction bottle, add the 2-(3-fluorobenzyl) dimethyl malonate from the previous step and 73ml of water.

-

With stirring, add 63.8g (0.4 mol) of a 26% aqueous sodium hydroxide solution at a temperature between 50-60 °C over 1 hour.

-

Maintain the reaction at this temperature for an additional 3 hours.

-

Cool the mixture to 35 °C and filter to remove any insoluble materials. The filtrate containing the disodium salt is used directly in the next step.

Step C: Decarboxylation to 3-(3-Fluorophenyl)propionic acid

-

To the filtrate from Step B in a 500ml glass reaction bottle, add 55ml of 36% concentrated hydrochloric acid at a temperature below 50 °C.

-

After the addition, add 100ml of ethyl acetate and stir for 10 minutes.

-

Allow the layers to stand for 30 minutes and separate the upper organic layer.

-

The ethyl acetate is removed by distillation, and the residue is heated to 150 °C for 1 hour to effect decarboxylation.

-

Cool the mixture to 80 °C and add 50ml of petroleum ether.

-

Filter the mixture at room temperature.

-

The collected solid is dried to yield 3-(3-fluorophenyl)propionic acid.

Purification

The crude product obtained from the synthesis can be further purified by recrystallization. The patent suggests the use of petroleum ether to precipitate the product, which is then filtered.[7] Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of methylene chloride and hexane.[8] The purity of the final product should be assessed using appropriate analytical techniques.

Analytical Characterization

The identity and purity of 3-(3-Fluorophenyl)propionic acid can be confirmed using a variety of analytical methods.

-

Gas Chromatography (GC): A common technique for assessing purity.[1]

-

High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

While specific, detailed protocols for the analytical characterization of 3-(3-Fluorophenyl)propionic acid are not extensively published, standard methods for similar aromatic carboxylic acids can be readily adapted.

Biological Activities and Mechanism of Action

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[10] The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[11][12]

It is highly probable that 3-(3-Fluorophenyl)propionic acid and its derivatives exert their biological effects through a similar mechanism. Molecular docking studies on related fluoro-substituted propionic acid derivatives have suggested preferential binding and inhibition of COX-2 over COX-1.[3]

Hypothesized Signaling Pathway

Sources

- 1. 3-(3-FLUOROPHENYL)PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]

- 2. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mmsl.cz [mmsl.cz]

- 5. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 6. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 7. 3-(3-Fluorophenyl)propionic acid - High purity | EN [georganics.sk]

- 8. prepchem.com [prepchem.com]

- 9. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 10. mdpi.com [mdpi.com]

- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(3-Fluorophenyl)propionic acid

Abstract

3-(3-Fluorophenyl)propionic acid is a synthetic compound belonging to the arylpropionic acid class of molecules. While primarily utilized as a versatile building block in the synthesis of more complex pharmaceuticals, particularly anti-inflammatory and analgesic agents, its intrinsic biological activities and specific molecular targets are not extensively characterized in public literature.[1] This technical guide provides a comprehensive exploration of the potential therapeutic targets of 3-(3-Fluorophenyl)propionic acid, grounded in the established pharmacology of its structural class and inferred from the bioactivity of related molecules. We present a detailed rationale for prioritizing cyclooxygenase (COX) enzymes as primary targets, alongside an exploratory investigation into its potential role in modulating neuroinflammatory pathways. This document is intended to serve as a foundational resource for researchers seeking to elucidate the mechanism of action of 3-(3-Fluorophenyl)propionic acid and to guide the design of robust experimental workflows for target identification and validation.

Introduction: The Scientific Rationale for Target Exploration

3-(3-Fluorophenyl)propionic acid's therapeutic potential is strongly suggested by its structural classification as an arylpropionic acid. This class is renowned for including some of the most widely used non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[2][3] The primary mechanism of action for these agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—lipid autacoids involved in inflammation, pain, and fever.[1][2] The presence of a fluorine atom on the phenyl ring of 3-(3-Fluorophenyl)propionic acid can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its binding affinity and selectivity for various biological targets.[4]

Beyond the well-trodden path of COX inhibition, emerging research into the biological effects of the parent compound, propionic acid, opens up new avenues for investigation. Studies have implicated propionic acid in the modulation of neuroinflammatory processes, including the activation of glial cells and the dysregulation of key signaling pathways within the central nervous system.[5][6][7] While these effects are associated with the non-fluorinated backbone, they provide a compelling, albeit speculative, basis for exploring whether 3-(3-Fluorophenyl)propionic acid retains or modifies these activities.

This guide, therefore, delineates a two-pronged strategy for investigating the therapeutic targets of 3-(3-Fluorophenyl)propionic acid: a primary focus on the high-probability targets, COX-1 and COX-2, and a secondary, exploratory focus on targets within neuroinflammatory pathways.

Primary Putative Targets: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

The most direct and evidence-based hypothesis for the therapeutic action of 3-(3-Fluorophenyl)propionic acid is the inhibition of COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor to various pro-inflammatory prostaglandins.[8][9]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal cytoprotection and platelet aggregation.[1][10]

-

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[1][10]